N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 868154-17-0
VCID: VC5978731
InChI: InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20)
SMILES: CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Molecular Formula: C18H17NO4
Molecular Weight: 311.337

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

CAS No.: 868154-17-0

Cat. No.: VC5978731

Molecular Formula: C18H17NO4

Molecular Weight: 311.337

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide - 868154-17-0

Specification

CAS No. 868154-17-0
Molecular Formula C18H17NO4
Molecular Weight 311.337
IUPAC Name N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Standard InChI InChI=1S/C18H17NO4/c1-2-22-14-9-7-13(8-10-14)19-17(20)16-11-12-5-3-4-6-15(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20)
Standard InChI Key BLIGYOLZLBADOO-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2

Introduction

Structural Characteristics and Molecular Configuration

Benzopyran Core and Substituent Analysis

The compound’s backbone consists of a 1H-2-benzopyran system, where a benzene ring is fused to a dihydropyran ring. The pyran ring is partially unsaturated, with a ketone group at position 1 (1-oxo) and a carboxamide substituent at position 3 . The N-(4-ethoxyphenyl) group is attached to the carboxamide nitrogen, introducing an ethoxy-functionalized aromatic ring. Key structural features include:

  • Benzopyran Skeleton: The dihydroisochromene core provides rigidity and planar geometry, facilitating π-π stacking interactions in biological systems .

  • Carboxamide Linkage: The -CONH- group enhances hydrogen-bonding potential, critical for target binding.

  • Ethoxyphenyl Moiety: The para-ethoxy substituent on the phenyl ring contributes to lipophilicity, influencing membrane permeability .

Stereochemical Considerations

While the compound is typically synthesized as a racemic mixture, the chiral center at position 3 of the benzopyran ring suggests that enantiomeric forms could exhibit distinct biological activities . Resolution of enantiomers via chiral chromatography or asymmetric synthesis remains an area for further exploration.

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves two primary steps, as inferred from analogous benzopyran syntheses :

  • Formation of the Intermediate:

    • Reaction of a phenol derivative (e.g., 4-ethoxyaniline) with γ-butyrolactone under basic conditions generates a keto-ester intermediate .

    • Conditions: Alkali catalysts (e.g., NaOH) in polar aprotic solvents like DMF at 80–100°C .

  • Acid-Catalyzed Cyclization:

    • The intermediate undergoes intramolecular cyclization in the presence of Lewis acids (e.g., ZnCl₂, AlCl₃) or protic acids (e.g., H₂SO₄) .

    • Key Parameters: Temperature (60–80°C), solvent (toluene or dichloromethane), and reaction time (4–12 hours) .

Yield and Scalability

Industrial-scale production may employ continuous flow reactors to enhance yield (>75%) and reduce side products. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical and Pharmacokinetic Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular Weight311.337 g/molCalculated
logP (Partition Coefficient)3.16Computational
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6Experimental
Polar Surface Area51.28 ŲChemDiv
SolubilityLow (aqueous)Estimated

The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes but potentially limiting aqueous solubility . The polar surface area suggests moderate permeability, aligning with Lipinski’s rule of five for drug-likeness .

Research Gaps and Future Directions

  • Synthetic Chemistry:

    • Develop asymmetric synthesis routes to isolate enantiomers.

    • Optimize green chemistry protocols (e.g., microwave-assisted synthesis).

  • Biological Screening:

    • Evaluate cytotoxicity across cancer cell lines (e.g., NCI-60 panel).

    • Assess pharmacokinetics (e.g., plasma stability, CYP450 interactions).

  • Computational Modeling:

    • Perform molecular docking against targets like Bcl-2 or cyclooxygenase-2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator